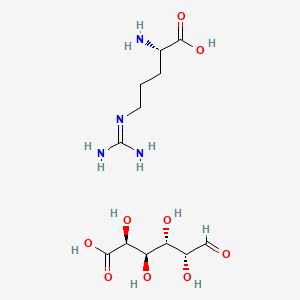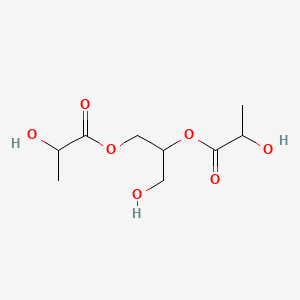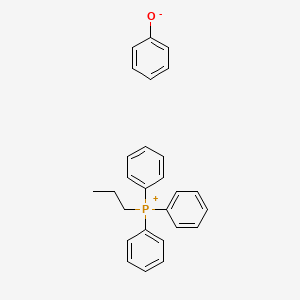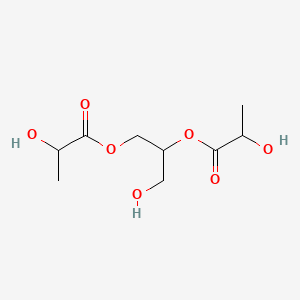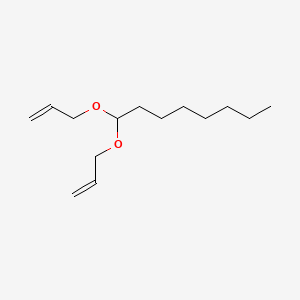
1,1-Bis(allyloxy)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(allyloxy)octane is an organic compound with the molecular formula C14H26O2 It is a diallyl ether derivative of octane, characterized by the presence of two allyloxy groups attached to the first carbon of the octane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Bis(allyloxy)octane can be synthesized through the reaction of octanal with allyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is subsequently converted to the desired product. The general reaction scheme is as follows:
[ \text{Octanal} + 2 \text{Allyl alcohol} \xrightarrow{\text{Acid catalyst}} 1,1-\text{Bis(allyloxy)octane} ]
The reaction conditions typically involve heating the reactants under reflux in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is usually carried out in an inert solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the process by providing a reusable and easily separable catalyst.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(allyloxy)octane undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) or alkoxides (e.g., sodium methoxide) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of octanal or octanoic acid.
Reduction: Formation of 1,1-bis(allyloxy)octanol.
Substitution: Formation of 1,1-bis(halogenated)octane or 1,1-bis(alkoxylated)octane.
Aplicaciones Científicas De Investigación
1,1-Bis(allyloxy)octane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of polymers and resins.
Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to undergo polymerization reactions.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(allyloxy)octane primarily involves its ability to undergo polymerization and other chemical transformations. The allyloxy groups can participate in radical or ionic polymerization reactions, leading to the formation of cross-linked polymer networks. These reactions are often initiated by heat, light, or chemical initiators such as peroxides.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis(methoxy)octane
- 1,1-Bis(ethoxy)octane
- 1,1-Bis(propyloxy)octane
Comparison
1,1-Bis(allyloxy)octane is unique due to the presence of allyloxy groups, which impart distinct reactivity compared to other dialkoxy derivatives. The allyloxy groups can undergo additional reactions such as polymerization and cross-linking, making the compound more versatile in applications related to materials science and organic synthesis. In contrast, other dialkoxy derivatives like 1,1-Bis(methoxy)octane or 1,1-Bis(ethoxy)octane may have more limited reactivity and applications.
Propiedades
Número CAS |
71617-17-9 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
1,1-bis(prop-2-enoxy)octane |
InChI |
InChI=1S/C14H26O2/c1-4-7-8-9-10-11-14(15-12-5-2)16-13-6-3/h5-6,14H,2-4,7-13H2,1H3 |
Clave InChI |
GPLKLPLXSJSSJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


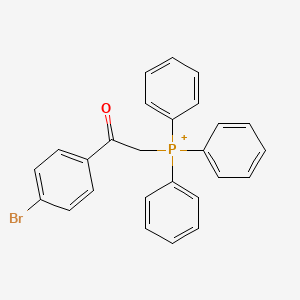
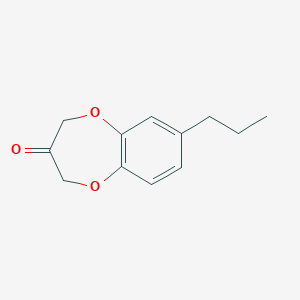
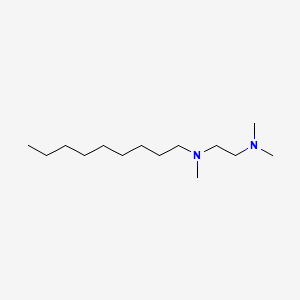
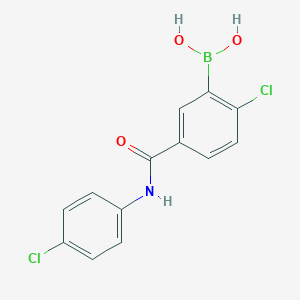

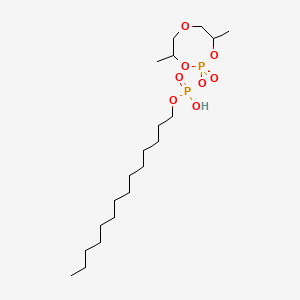

![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
